

Spectroscopic Characterization of 3-Chloro-2,2-dimethylpropanal: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-2,2-dimethylpropanal

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Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-Chloro-2,2-dimethylpropanal**, a molecule of interest in synthetic chemistry. In the absence of publicly available experimental spectra, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering insights into the expected spectral features, aiding in the identification and characterization of this and similar α -chloro aldehydes.

Introduction

3-Chloro-2,2-dimethylpropanal is a halogenated aldehyde whose structural features—a sterically hindered aldehyde, a quaternary carbon, and a primary alkyl chloride—make its spectroscopic analysis a compelling case study. The strategic placement of these functional groups is expected to give rise to a unique and informative spectral signature. Understanding these spectroscopic properties is crucial for reaction monitoring, quality control, and the elucidation of reaction mechanisms involving this compound. This guide will provide a detailed, predictive interpretation of its ^1H NMR, ^{13}C NMR, IR, and MS spectra.

Molecular Structure and Predicted Spectroscopic Features

The structure of **3-Chloro-2,2-dimethylpropanal** forms the basis for all spectroscopic predictions. The key structural elements are an aldehyde group, a quaternary carbon at the C2 position, two methyl groups attached to C2, and a chloromethyl group at C3.

Caption: Molecular structure of **3-Chloro-2,2-dimethylpropanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on established chemical shift principles, the following ^1H and ^{13}C NMR spectra are predicted for **3-Chloro-2,2-dimethylpropanal**.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show three distinct signals, corresponding to the three unique proton environments in the molecule.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
9.5 - 10.0	Singlet (s)	1H	Aldehyde proton (-CHO)	The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, placing it in the characteristic downfield region for aldehydes. ^[1] ^[2]
~3.6	Singlet (s)	2H	Methylene protons (-CH ₂ Cl)	These protons are on a carbon adjacent to an electronegative chlorine atom, which deshields them, shifting their signal downfield.
~1.2	Singlet (s)	6H	Methyl protons (-CH ₃) ₂	The two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary

carbon and are relatively shielded, resulting in a signal in the typical alkyl region.

Expertise & Experience Insight: The absence of any adjacent protons for all three types of hydrogens leads to the prediction of three singlets. This simple splitting pattern is a direct consequence of the quaternary carbon at the C2 position, which isolates the proton environments from each other.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is predicted to display four signals, one for each unique carbon environment.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
195 - 205	Carbonyl carbon (-CHO)	The carbonyl carbon of an aldehyde is significantly deshielded and appears at a very low field.[3][4]
~50	Chloromethyl carbon (-CH ₂ Cl)	The electronegative chlorine atom deshields the attached carbon, shifting its resonance downfield compared to a standard alkyl carbon.
~45	Quaternary carbon (-C(CH ₃) ₂)	Quaternary carbons are typically less intense than protonated carbons and appear in the aliphatic region.
~25	Methyl carbons (-CH ₃) ₂	The two equivalent methyl carbons are in a shielded environment and will appear in the upfield alkyl region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of **3-Chloro-2,2-dimethylpropanal** would be characterized by the following key absorption bands.

Predicted Wavenumber (cm ⁻¹)	Vibration	Intensity	Rationale
2950 - 2850	C-H stretch (alkyl)	Strong	Characteristic of the C-H bonds in the methyl and methylene groups.
2850 - 2820 & 2750 - 2720	C-H stretch (aldehyde)	Medium, two bands	The presence of two distinct C-H stretching bands for the aldehyde proton is a hallmark of aldehydes. [3] [5] [6]
1740 - 1720	C=O stretch (aldehyde)	Strong, sharp	This strong absorption is characteristic of the carbonyl group in a saturated aliphatic aldehyde. [6] [7] [8]
~1470 & ~1370	C-H bend (alkyl)	Medium	Bending vibrations of the methyl and methylene groups.
800 - 600	C-Cl stretch	Medium to Strong	The C-Cl stretching vibration typically appears in the fingerprint region.

Trustworthiness Note: The combination of a strong C=O stretch around 1730 cm⁻¹ and the two characteristic aldehyde C-H stretches above 2700 cm⁻¹ would provide strong evidence for the presence of the aldehyde functional group.

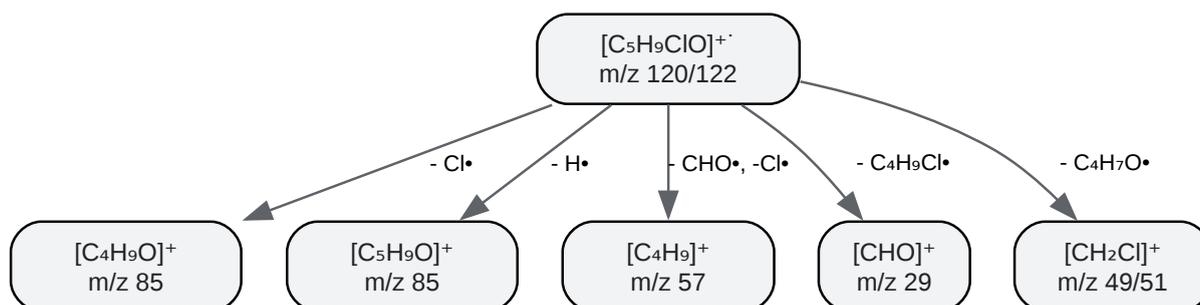
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **3-Chloro-2,2-dimethylpropanal** is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of

chlorine will be indicated by the isotopic pattern of chlorine-containing fragments.

Molecular Ion: The molecular weight of **3-Chloro-2,2-dimethylpropanal** (C_5H_9ClO) is 120.58 g/mol. The mass spectrum should show a molecular ion peak (M^+) at m/z 120 and an $M+2$ peak at m/z 122 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.[9]

Predicted Fragmentation Pattern:



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Caption: Predicted major fragmentation pathways for **3-Chloro-2,2-dimethylpropanal**.

Table of Predicted Fragments:

m/z	Proposed Fragment	Rationale for Formation
120/122	$[\text{C}_5\text{H}_9\text{ClO}]^+$	Molecular ion
85	$[\text{C}_5\text{H}_9\text{O}]^+$	Loss of a chlorine radical (α -cleavage).
57	$[\text{C}_4\text{H}_9]^+$	Loss of the formyl radical (-CHO), a common fragmentation for aldehydes. [10] [11] [12] This t-butyl cation would be a very stable and likely abundant fragment.
49/51	$[\text{CH}_2\text{Cl}]^+$	Cleavage of the C-C bond between C2 and C3. The isotopic pattern confirms the presence of chlorine.
29	$[\text{CHO}]^+$	α -cleavage leading to the loss of the $\text{C}_4\text{H}_9\text{Cl}$ radical. [12] [13]

Authoritative Grounding: The fragmentation of aldehydes is well-documented, with α -cleavage being a predominant pathway. [\[10\]](#)[\[11\]](#)[\[12\]](#) The stability of the resulting carbocations, such as the tertiary butyl cation (m/z 57), often dictates the most abundant peaks in the spectrum.

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of spectroscopic data for a compound like **3-Chloro-2,2-dimethylpropanal**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a $30\text{-}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **^{13}C NMR Acquisition:** Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ^{13}C . A typical experiment might involve a 45° pulse angle, a 2-second relaxation delay, and a larger spectral width.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
- **Background Spectrum:** Record a background spectrum of the empty ATR setup to subtract atmospheric and instrumental interferences.
- **Sample Spectrum:** Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The software automatically subtracts the background spectrum from the sample spectrum. Identify the key absorption bands and their corresponding wavenumbers.

Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
- **Ionization:** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Conclusion

While experimental data for **3-Chloro-2,2-dimethylpropanal** is not readily available, a thorough understanding of spectroscopic principles allows for a detailed and reliable prediction of its NMR, IR, and MS spectra. This guide provides a foundational framework for the spectroscopic characterization of this molecule, highlighting the expected key features that would confirm its structure. The methodologies and interpretations presented herein are intended to assist researchers in the identification and analysis of this and other structurally related compounds.

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